molecular formula C13H10Br2O B2373208 1-(Bromomethyl)-2-(4-bromophenoxy)benzene CAS No. 74744-80-2

1-(Bromomethyl)-2-(4-bromophenoxy)benzene

Cat. No. B2373208
CAS RN: 74744-80-2
M. Wt: 342.03
InChI Key: ABSLXBABBAWEPN-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-(4-bromophenoxy)benzene (BMPB) is an organobromine compound with a wide range of applications in the scientific research community. BMPB has been used as a model compound to study various biochemical and physiological effects and to develop novel synthetic methods. BMPB is also utilized in a variety of laboratory experiments due to its unique properties.

Scientific Research Applications

Molecular Structure Analysis

  • The compound 1-(Bromomethyl)-2-(4-bromophenoxy)benzene and its derivatives have been studied for their molecular and crystal structures. It was found that the crystalline forms of these compounds exhibit specific conformational characteristics, with the benzene ring forming a dihedral angle with the CaromOC plane (Litvinov et al., 1986).

Polymer Synthesis and Characterization

  • The compound has been utilized in the synthesis of comb-like polyphenylenes through Suzuki coupling and atom transfer radical polymerization processes. These polyphenylenes demonstrate high solubility in organic solvents at room temperature and have been extensively characterized for their physical properties (Cianga & Yagcı, 2002).

Electrochemical Applications

  • In electrochemistry, the compound has been studied for its use in green and convergent paired Diels–Alder electro-synthetic reactions, showcasing its potential in environmentally friendly synthesis methods (Habibi et al., 2014).

Fluorescence Properties

  • The compound's derivatives exhibit interesting photoluminescence properties, both in solution and in solid state, indicating their potential applications in fields like optical materials and sensors (Zuo-qi, 2015).

Biologically Active Compounds Synthesis

  • It has been used in the synthesis of biologically active compounds, like CCR5 antagonists, demonstrating the compound's relevance in medicinal chemistry (Bi, 2015), (De-ju, 2014).

properties

IUPAC Name

1-bromo-4-[2-(bromomethyl)phenoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2O/c14-9-10-3-1-2-4-13(10)16-12-7-5-11(15)6-8-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSLXBABBAWEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 413.0 g of the 2-(4-bromophenoxy)benzyl alcohol and 1290 ml of 48% hydrobromic acid is boiled under reflux for 4 hours, then cooled and poured onto 2000 ml of ice and water. The greenish oil that separates out is dissolved in 2000 ml of diethyl ether. The organic phase is washed twice with 400 ml of water and with 400 ml of a 1N aqueous sodium bicarbonate solution, dried over magnesium sulphate and concentrated by evaporation at 40° under 11 mm Hg. The 2-(4-bromophenoxy)benzyl bromide, obtained in the form of an oily residue, is used without purification.
Name
2-(4-bromophenoxy)benzyl alcohol
Quantity
413 g
Type
reactant
Reaction Step One
Quantity
1290 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
2000 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2000 mL
Type
solvent
Reaction Step Three

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